2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate
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Overview
Description
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate is an organic compound with a complex structure that includes a benzoate ester and a substituted phenylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 2-methyl-1-phenylpropan-2-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: Benzoic acid and 2-methyl-1-phenylpropan-2-ol.
Reduction: 2-methyl-1-phenylpropan-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active alcohol and benzoic acid derivatives. These products can then interact with various enzymes and receptors, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylpropan-2-yl butyrate: Similar structure but with a butyrate ester instead of a benzoate ester.
2-Methyl-1-phenylpropan-2-yl hexanoate: Similar structure but with a hexanoate ester.
Uniqueness
2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of a benzoate group, which can influence its reactivity and biological activity compared to other esters like butyrate or hexanoate derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
170233-80-4 |
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Molecular Formula |
C18H17O4- |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(2-methyl-1-phenylpropan-2-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-18(2,12-13-8-4-3-5-9-13)22-17(21)15-11-7-6-10-14(15)16(19)20/h3-11H,12H2,1-2H3,(H,19,20)/p-1 |
InChI Key |
AWRJOPCUDITVRP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
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